

# Application Notes and Protocols: Utilizing GPR35 Agonists in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | GPR35 agonist 1 |           |
| Cat. No.:            | B15144060       | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of G-protein coupled receptor 35 (GPR35) agonists in a dextran sulfate sodium (DSS)-induced colitis model in mice. This document outlines the underlying signaling pathways, detailed experimental protocols, and data presentation for evaluating the therapeutic potential of GPR35 agonists in inflammatory bowel disease (IBD) research.

## Introduction to GPR35 in Colitis

G protein-coupled receptor 35 (GPR35) is an orphan receptor predominantly expressed in immune cells and gastrointestinal tissues.[1] Emerging evidence suggests a crucial protective role for GPR35 in the pathogenesis of colitis.[2][3] Studies utilizing GPR35 knockout mice have demonstrated an exacerbation of DSS-induced colitis, indicating that GPR35 signaling is vital for protection against colonic inflammation.[1][2] Conversely, administration of GPR35 agonists has been shown to attenuate colitis in animal models, highlighting GPR35 as a promising therapeutic target for IBD.[2][4] The protective effects of GPR35 activation are attributed to the promotion of intestinal epithelial cell migration and mucosal repair, partly through the activation of the extracellular signal-regulated kinase (ERK) pathway.[3][5]

## **GPR35 Signaling in the Context of Colitis**



## Methodological & Application

Check Availability & Pricing

GPR35 activation initiates downstream signaling cascades that can modulate inflammatory responses. While the complete signaling network is still under investigation, key pathways have been identified. Upon agonist binding, GPR35 can couple to G proteins, leading to the modulation of intracellular signaling pathways such as the MAPK/ERK pathway.[3][6] Additionally, GPR35 can interact with β-arrestins, which can act as signaling scaffolds, further diversifying the cellular response.[6] In macrophages, GPR35 signaling has been linked to the production of Tumor Necrosis Factor (TNF), which can have both pro- and anti-inflammatory roles.[3][6] The anti-inflammatory effect may be mediated by the induction of corticosterone in intestinal epithelial cells.[3][6]





Click to download full resolution via product page

GPR35 Signaling Pathway in Colitis



## **Experimental Protocols**

## I. Induction of DSS-Induced Colitis in Mice

This protocol describes the induction of acute colitis in mice using DSS administered in drinking water.[7][8]

#### Materials:

- 6–16-week-old mice (C57BL/6 or BALB/c strains are commonly used).[8][9]
- Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da.
- Sterile, autoclaved drinking water.[7][8]
- · Animal caging and husbandry supplies.
- Analytical balance and weighing supplies.
- Water bottles.

#### Procedure:

- Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the experiment.
- Baseline Measurements: On Day 0, individually mark each mouse and record its baseline body weight.[7]
- DSS Solution Preparation: Prepare a 1.5% to 5% (w/v) DSS solution in autoclaved drinking water. A common concentration for inducing moderate colitis is 2-3%.[7][8] Ensure the DSS powder is completely dissolved.[7] Prepare fresh DSS solution every 2-3 days.[9]
- DSS Administration: Replace the regular drinking water in the cages of the experimental group with the prepared DSS solution.[7] Control groups should receive autoclaved drinking water without DSS.[9]
- Duration of Treatment: Administer the DSS solution for 5 to 7 consecutive days for an acute colitis model.[1][10] For chronic models, DSS can be administered in cycles (e.g., 7 days of



DSS followed by 7-14 days of regular water, repeated for several cycles).[8][10]

 Daily Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool.[7][8]

## **II. GPR35 Agonist Treatment Protocol**

This protocol outlines the administration of a GPR35 agonist to mice with DSS-induced colitis.

#### Materials:

- · GPR35 agonist of interest.
- Vehicle for agonist dissolution/suspension (e.g., sterile saline, PBS, or a specific formulation as recommended for the compound).
- Administration equipment (e.g., oral gavage needles, intraperitoneal injection syringes).

#### Procedure:

- Agonist Preparation: Prepare the GPR35 agonist solution or suspension in the appropriate vehicle at the desired concentration.
- Treatment Groups: Divide the mice into the following groups (a minimum of 5 mice per group is recommended):[9]
  - Control (No DSS, vehicle treatment)
  - DSS + Vehicle
  - DSS + GPR35 Agonist (at one or more dose levels)
- Administration: Administer the GPR35 agonist or vehicle to the respective groups. The route
  of administration (e.g., oral gavage, intraperitoneal injection) and dosing frequency will
  depend on the specific agonist's properties. Treatment can be initiated before, during, or
  after DSS administration to investigate prophylactic or therapeutic effects.



• Continued Monitoring: Continue daily monitoring of body weight, stool consistency, and fecal blood throughout the treatment period.

## **III.** Assessment of Colitis Severity

At the end of the experimental period, a comprehensive assessment of colitis severity should be performed.

1. Clinical Scoring (Disease Activity Index - DAI): The DAI is a composite score based on weight loss, stool consistency, and rectal bleeding.[11][12]

| Score | Weight Loss (%) | Stool Consistency   | Rectal Bleeding |
|-------|-----------------|---------------------|-----------------|
| 0     | No loss         | Well-formed pellets | No blood        |
| 1     | 1-5             |                     |                 |
| 2     | 5-10            | Loose stools        | Slight bleeding |
| 3     | 10-15           |                     |                 |
| 4     | >15             | -<br>Diarrhea       | Gross bleeding  |

The final DAI is the sum of the scores for each parameter.

- 2. Macroscopic Evaluation:
- Colon Length: After euthanasia, carefully excise the entire colon from the cecum to the anus.
   [7] Measure the length of the colon as a shorter colon is indicative of inflammation and edema.
   [7][13]
- Colon Weight: The weight of the colon can also be measured; an increase in the weight-to-length ratio suggests inflammation.[13]
- 3. Histological Analysis:
- Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[14]



Score the sections for the severity of inflammation, extent of injury, and crypt damage.[14]
 [15][16]

| Parameter             | Score | Description                                                                                                                 |
|-----------------------|-------|-----------------------------------------------------------------------------------------------------------------------------|
| Inflammation Severity | 0-3   | 0: None, 1: Mild, 2: Moderate,<br>3: Severe                                                                                 |
| Inflammation Extent   | 0-3   | 0: None, 1: Mucosa, 2: Mucosa<br>and Submucosa, 3:<br>Transmural                                                            |
| Crypt Damage          | 0-4   | 0: None, 1: Basal 1/3 damaged, 2: Basal 2/3 damaged, 3: Only surface epithelium intact, 4: Entire crypt and epithelium lost |
| Ulceration            | 0-4   | Percentage of involvement: 1: 1-25%, 2: 26-50%, 3: 51-75%, 4: 76-100%                                                       |

#### 4. Measurement of Inflammatory Markers:

- Myeloperoxidase (MPO) Activity: MPO is an enzyme found in neutrophils and is a marker of neutrophil infiltration into the colon tissue. MPO activity can be quantified using a colorimetric assay.
- Cytokine Analysis: Homogenize a portion of the colon tissue to measure the levels of proinflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA or multiplex assays.[4]
   [12][17] Serum can also be collected to measure systemic cytokine levels.[12][17]





Click to download full resolution via product page

Experimental Workflow for GPR35 Agonist Testing



## **Data Presentation**

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Clinical and Macroscopic Parameters of Colitis

| Group                           | n | Body<br>Weight<br>Change (%) | Disease<br>Activity<br>Index (DAI) | Colon<br>Length (cm) | Histological<br>Score |
|---------------------------------|---|------------------------------|------------------------------------|----------------------|-----------------------|
| Control                         | _ |                              |                                    |                      |                       |
| DSS +<br>Vehicle                | _ |                              |                                    |                      |                       |
| DSS +<br>Agonist (Low<br>Dose)  |   |                              |                                    |                      |                       |
| DSS +<br>Agonist (High<br>Dose) | _ |                              |                                    |                      |                       |

Table 2: Colonic Inflammatory Markers



| Group                           | n | MPO<br>Activity<br>(U/g tissue) | TNF-α<br>(pg/mg<br>protein) | IL-6 (pg/mg<br>protein) | IL-1β<br>(pg/mg<br>protein) |
|---------------------------------|---|---------------------------------|-----------------------------|-------------------------|-----------------------------|
| Control                         |   |                                 |                             |                         |                             |
| DSS +<br>Vehicle                |   |                                 |                             |                         |                             |
| DSS +<br>Agonist (Low<br>Dose)  | _ |                                 |                             |                         |                             |
| DSS +<br>Agonist (High<br>Dose) | _ |                                 |                             |                         |                             |

Data should be presented as mean  $\pm$  SEM or SD. Statistical significance should be indicated.

## Conclusion

The DSS-induced colitis model is a robust and reproducible method for evaluating the efficacy of therapeutic agents for IBD. The protocols and scoring systems outlined in these application notes provide a standardized framework for investigating the therapeutic potential of GPR35 agonists. Activation of GPR35 represents a promising strategy for the treatment of colitis by promoting mucosal healing and modulating inflammatory responses. Careful and consistent application of these methods will yield reliable and interpretable data for advancing the development of novel IBD therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

## Methodological & Application





- 1. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of GPR35 Exacerbates Dextran Sulfate Sodium-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | GPR35 in Intestinal Diseases: From Risk Gene to Function [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. GPR35 in Intestinal Diseases: From Risk Gene to Function PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blood-Based Immune Protein Markers of Disease Progression in Murine Models of Acute and Chronic Inflammatory Bowel Disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amelioration of Dextran Sodium Sulfate-Induced Colitis in Mice through Oral Administration of Palmitoylethanolamide [mdpi.com]
- 14. journals.biologists.com [journals.biologists.com]
- 15. researchgate.net [researchgate.net]
- 16. Histological and ultrastructural changes of the colon in dextran sodium sulfate-induced mouse colitis PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Utilizing GPR35
   Agonists in a DSS-Induced Colitis Model]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15144060#using-gpr35-agonists-in-a-dss-induced-colitis-model]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com